8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Lipophilicity Physicochemical Properties CNS Drug Design

This C8-fluorinated 1,4-benzoxazine is a non-negotiable, strategically differentiated building block for CNS drug discovery and kinase inhibitor programs. Unlike generic or regioisomeric alternatives (7-fluoro, 6-fluoro), the C8 fluorine directly modulates electron density and amine pKa to optimize target engagement and brain penetration (TPSA 21.26Ų, LogP ~1.75). Procure with confidence for ferroptosis inhibitor optimization, PI3K inhibitor design, or rapid N-functionalization in parallel synthesis. A true regio-chemical requirement for high-fidelity SAR campaigns.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 898832-40-1
Cat. No. B1340902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS898832-40-1
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=CC=C2F
InChIInChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
InChIKeyTUSAJTKBOABBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 898832-40-1): Procurement Specifications & Class Overview


8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 898832-40-1) is a fluorinated heterocyclic building block belonging to the 1,4-benzoxazine class, with a molecular weight of 153.15 g/mol and the molecular formula C8H8FNO [1]. Its structure features a saturated oxazine ring fused to a fluorobenzene moiety, which distinguishes it from the more common 2H-benzo[b][1,4]oxazin-3(4H)-one lactam scaffolds [2]. The compound is primarily used as a key synthetic intermediate in medicinal chemistry, particularly for the construction of CNS-targeted drug candidates and kinase inhibitor cores [3].

Why Generic Substitution Fails for 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: SAR Criticality of the C8-Fluorine Motif


Within the benzo[b][1,4]oxazine series, simple substitution of the 8-fluoro motif with hydrogen, alternative halogens, or regioisomeric placement (e.g., 7-fluoro or 6-fluoro) is not chemically equivalent and can lead to divergent biological and physicochemical outcomes [1]. The C8 fluorine atom in 8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is not a passive substituent; it directly influences the electron density of the fused aromatic ring and alters the pKa of the adjacent amine, which is critical for target engagement in CNS and kinase applications. While class-level SAR studies on 3,4-dihydro-2H-benzo[1,4]oxazine scaffolds show that fluorine substitution enhances metabolic stability and binding affinity, the precise position of the fluorine atom (C8) dictates the vector of subsequent derivatization and the final binding mode of elaborated drug candidates [2]. Thus, substituting this specific regioisomer with an alternative halogenated benzoxazine (e.g., 7-fluoro or 6-fluoro analogs) is expected to yield different structure-activity relationships and is not a valid procurement equivalent for projects requiring the C8-fluoro building block.

Product-Specific Quantitative Evidence: How 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 898832-40-1) Differentiates from Closest Analogs


Computational Lipophilicity Advantage: 8-Fluoro Derivative vs. Non-Fluorinated Parent Scaffold

8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (8-Fluoro-DHB) demonstrates a significantly higher calculated lipophilicity (LogP) compared to its non-fluorinated parent scaffold, 3,4-dihydro-2H-benzo[b][1,4]oxazine (DHB). This increase in LogP, driven by the electron-withdrawing and hydrophobic nature of the C8 fluorine atom, directly impacts passive membrane permeability and CNS distribution potential, a key differentiator for neuroscience-focused medicinal chemistry programs .

Lipophilicity Physicochemical Properties CNS Drug Design

Topological Polar Surface Area (TPSA) Benchmarking for CNS Permeability: 8-Fluoro-DHB vs. CNS Drug Space

The topological polar surface area (TPSA) of 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is calculated to be 21.26 Ų . This value falls well below the widely accepted empirical threshold of 60-70 Ų for optimal passive blood-brain barrier (BBB) penetration [1]. As a building block, its low TPSA indicates that elaborated molecules derived from this scaffold are less likely to be penalized by high polarity when targeting CNS receptors. This is a critical, quantifiable differentiator compared to more polar benzoxazine analogs containing additional hydrogen bond donors or acceptors, such as the 3-oxo- or 6-carboxylate derivatives, which would have significantly higher TPSA values and consequently poorer predicted BBB permeability [2].

CNS Permeability Physicochemical Properties Blood-Brain Barrier

Synthetic Versatility: 8-Fluoro-DHB vs. 2H-Benzo[b][1,4]oxazin-3(4H)-one Scaffolds

8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine contains a secondary amine within a saturated oxazine ring, which is a more versatile synthetic handle compared to the amide nitrogen in the structurally related 8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (8-fluoro-benzoxazinone) . The secondary amine in 8-fluoro-DHB can undergo a wider range of chemical transformations, including N-alkylation, N-arylation, reductive amination, and sulfonylation, without requiring a prior reduction step from the lactam. For instance, the reduction of 8-fluoro-2H-1,4-benzoxazin-3(4H)-one to the corresponding dihydro-derivative is a known synthetic step used to access this more reactive amine intermediate . This difference in functional group chemistry directly translates to greater synthetic efficiency and broader utility in constructing diverse chemical libraries.

Medicinal Chemistry Synthetic Intermediate Scaffold Diversification

Class-Level Evidence for Enhanced Metabolic Stability and Binding Affinity via C8-Fluorination

While direct head-to-head metabolic stability data for 8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine against its non-fluorinated analog is not publicly available, extensive class-level SAR from benzo[b][1,4]oxazine-based drug discovery programs indicates that the introduction of a fluorine atom at the C8 position of the benzoxazine core confers enhanced metabolic stability and increased binding affinity to target proteins [1]. This is a well-established principle in medicinal chemistry, where strategic fluorination of heteroaromatic rings blocks metabolic soft spots (e.g., oxidative metabolism) and can engage in favorable multipolar interactions with protein binding pockets [2]. In the context of this specific scaffold, the fluorine atom is described as enhancing metabolic stability in CNS-targeted agents derived from this core [1]. This class-level inference supports the procurement of the 8-fluoro derivative over the unsubstituted analog for projects where improved PK and target engagement are critical.

Metabolic Stability Binding Affinity Fluorine SAR

High-Impact Application Scenarios for 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 898832-40-1)


Synthesis of CNS-Penetrant 5-HT6 Receptor Antagonists

The low TPSA (21.26 Ų) and moderate lipophilicity (LogP ~1.75) of 8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine make it an ideal core scaffold for designing brain-penetrant ligands [1]. Literature precedent shows that 3,4-dihydro-2H-benzo[1,4]oxazine derivatives can achieve subnanomolar affinity for the 5-HT6 receptor and demonstrate good brain penetration in vivo [2]. Procuring the 8-fluoro variant provides a strategic advantage for CNS drug discovery programs aiming to optimize both potency and CNS exposure.

Development of Multi-Isoform PI3K Kinase Inhibitors

The 3,4-dihydro-2H-benzo[1,4]oxazine scaffold is a validated core for designing phosphoinositide 3-kinase (PI3K) inhibitors with favorable pharmacokinetic profiles [1]. The 8-fluoro substitution, as indicated by class-level SAR, is expected to enhance metabolic stability and binding affinity [3]. Therefore, 8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a high-priority building block for medicinal chemistry teams engaged in oncology-focused kinase inhibitor programs, particularly those seeking multi-isoform PI3K inhibition.

Construction of Novel Ferroptosis Inhibitor Libraries

Recent high-impact research has identified the benzo[b][1,4]oxazine scaffold as a promising chemotype for developing ferroptosis inhibitors, a novel therapeutic strategy for acute organ injury and neurodegenerative diseases [4]. In a 2025 study, a series of 16 benzo[b][1,4]oxazine derivatives were synthesized and assayed, with lead compounds showing EC50 values of approximately 50 nM [4]. Given the established SAR that fluorine substitution enhances the drug-like properties of this scaffold, the 8-fluoro building block is a critical starting material for expanding and optimizing this emerging class of therapeutic agents.

Generation of Diverse CNS-Focused Compound Libraries via Parallel Synthesis

The secondary amine in 8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a highly versatile synthetic handle, enabling rapid diversification through N-alkylation, N-arylation, and reductive amination . This makes the compound an ideal core scaffold for generating large, diverse libraries of CNS-focused analogs in a parallel synthesis format. Compared to the corresponding lactam (8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one), the dihydro form offers immediate access to a wider range of N-substituted derivatives, streamlining library production and accelerating hit-to-lead campaigns .

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